molecular formula C13H22N2O B13730372 1-[2-Aminopropyl(benzyl)amino]propan-2-ol

1-[2-Aminopropyl(benzyl)amino]propan-2-ol

Cat. No.: B13730372
M. Wt: 222.33 g/mol
InChI Key: RSXGAEPLEHQTKS-UHFFFAOYSA-N
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Description

1-[2-Aminopropyl(benzyl)amino]propan-2-ol is a chiral amino alcohol compound of interest in chemical and pharmaceutical research. Its molecular structure incorporates both secondary amine and secondary alcohol functional groups, which are common in catalysts and ligands. The propan-2-ol (isopropanol) moiety is a classic secondary alcohol, characterized by a hydroxyl group on the central carbon atom . Amino alcohols, such as 1-aminopropan-2-ol, are frequently employed as versatile building blocks and buffers and are known to be good solubilizers of oils and fats . This specific derivative, featuring benzyl and 2-aminopropyl substitutions on the nitrogen atom, suggests potential utility as an intermediate in organic synthesis. It may be utilized in the development of metalworking fluids, complexants, or as a precursor in the synthesis of more specialized molecules for material science or medicinal chemistry research . The presence of chiral centers means researchers may investigate its stereoisomers for applications where three-dimensional structure is critical, such as in asymmetric synthesis or for studying biological activity. As with all compounds of this class, researchers should consult relevant safety data sheets prior to use. This product is intended for laboratory research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-[2-aminopropyl(benzyl)amino]propan-2-ol

InChI

InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3

InChI Key

RSXGAEPLEHQTKS-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC(C)O)N

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 2 Aminopropyl Benzyl Amino Propan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1-[2-Aminopropyl(benzyl)amino]propan-2-ol, the key structural features are two secondary amine linkages and a 1,2-amino alcohol moiety. Strategic disconnections can be proposed at the C-N and C-O bonds.

A primary retrosynthetic strategy involves disconnecting the C-N bonds, which are typically formed via nucleophilic substitution or reductive amination. This leads to several potential synthetic pathways:

Disconnection 'a' and 'b': Disconnecting the two C-N bonds of the central ethylenediamine (B42938) core suggests a convergent approach. One key precursor is N-benzyl-1,2-diaminopropane. The other fragment is propylene (B89431) oxide or a related three-carbon synthon. This approach benefits from the commonality of the diaminopropane (B31400) unit.

Disconnection 'c': A linear approach could start by disconnecting the benzyl (B1604629) group. This points to a precursor like 1-(2-aminopropylamino)propan-2-ol, which could then be selectively benzylated. This strategy might face challenges with selectivity, as multiple nitrogen atoms are available for alkylation. nih.gov

Two-Group Disconnection 'd': Recognizing the 1,2-amino alcohol motif allows for a powerful two-group C-C and C-O disconnection. amazonaws.com This strategy simplifies the molecule to key precursors such as 2-aminopropanal (or a synthetic equivalent) and a benzylamine-derived nucleophile. The 1,2-amino alcohol functionality is a common feature in many pharmaceutical compounds, making its synthesis a well-explored area. amazonaws.comnih.gov

Development and Optimization of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be devised. A common and effective method for constructing the core structure involves the sequential alkylation of amines with epoxides.

A plausible synthetic route could begin with the reaction of benzylamine (B48309) with one equivalent of propylene oxide. This reaction opens the epoxide ring to form 1-(benzylamino)propan-2-ol (B1329705). The subsequent step would involve the reaction of this amino alcohol with a protected 2-aminopropyl halide or a similar electrophile, followed by deprotection. An alternative is the reaction of 1-(benzylamino)propan-2-ol with propylene oxide again, followed by amination of the resulting diol.

A more direct approach involves the reaction of 1-aminopropan-2-ol (B43004) with N-benzyl-2-aminopropanal via reductive amination. This method is advantageous as it forms the key C-N bond under mild conditions.

Stereoselective Synthesis Strategies for Chiral Isomers of this compound

The target molecule contains at least two stereocenters, leading to four possible stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry, necessitating stereoselective synthetic methods. diva-portal.org Strategies to achieve this include:

Substrate Control: The use of enantiomerically pure starting materials is a straightforward approach. For instance, starting with (R)- or (S)-propylene oxide or (L)- or (D)-alanine derivatives would set the stereochemistry of one of the chiral centers. diva-portal.org The inherent chirality of the substrate can then direct the stereochemical outcome of subsequent reactions. diva-portal.org

Auxiliary Control: A chiral auxiliary, a temporary chiral group attached to the substrate, can direct the stereoselective formation of new stereocenters. diva-portal.org For example, using a chiral auxiliary on the amine nucleophile can control the diastereoselectivity of the epoxide opening.

Catalyst Control: Asymmetric catalysis provides an efficient way to generate chiral molecules. nih.gov For example, a chiral Lewis acid catalyst could be used for the enantioselective ring-opening of propylene oxide with an amine. acs.org Similarly, asymmetric hydrogenation or transfer hydrogenation of an imine precursor could establish the stereochemistry at the aminopropyl moiety. rsc.org

StrategyDescriptionKey Reagents/Starting MaterialsExpected Outcome
Substrate Control Utilizes enantiopure starting materials to define stereocenters.(R)- or (S)-Propylene oxide, (L)- or (D)-AlaninolDiastereomerically enriched product.
Auxiliary Control A temporary chiral group guides the stereochemical outcome.Evans oxazolidinone, pseudoephedrine auxiliary. nih.govHigh diastereoselectivity, auxiliary is removed later.
Catalyst Control A chiral catalyst promotes the formation of one enantiomer over another.Chiral Rh(II) or Ir catalysts, chiral ligands (e.g., BINAP). diva-portal.orgrsc.orgHigh enantiomeric excess (ee) for the catalyzed step.

Multistep Reaction Sequence Optimization and Yield Enhancement Techniques

Reaction Conditions: Each step, such as epoxide opening, reductive amination, or protecting group manipulation, must be optimized for temperature, pressure, solvent, and catalyst concentration.

Reagent Stoichiometry: Precise control over the molar ratios of reactants is crucial to prevent side reactions, such as over-alkylation of the amines.

Purification: Efficient purification methods at each intermediate stage are necessary to remove byproducts and unreacted starting materials, which can interfere with subsequent steps.

Process Automation: For larger-scale synthesis, automated flow chemistry platforms can be employed. These systems allow for rapid optimization of reaction variables and can improve safety and reproducibility. researchgate.netacs.orgnih.gov Bayesian optimization algorithms can be integrated to intelligently explore the reaction space and identify optimal conditions with a minimal number of experiments. acs.orgresearchgate.net

Chemo-Enzymatic and Biocatalytic Routes for Chemical Compound Production

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective reaction pathways. acs.org Enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions, making them ideal for the synthesis of chiral amines and alcohols. nih.govrsc.org

Potential chemo-enzymatic routes for this compound include:

Kinetic Resolution: A lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, such as 1-(benzylamino)propan-2-ol. The enzyme would selectively acylate one enantiomer, allowing for the separation of the two.

Asymmetric Synthesis with Transaminases: A key step could involve the asymmetric amination of a ketone precursor using an engineered ω-transaminase. oup.com These enzymes can exhibit excellent enantioselectivity, directly producing a chiral amine from a prochiral ketone. nih.gov

Reductive Amination with Dehydrogenases: Amine dehydrogenases can catalyze the reductive amination of a ketone using ammonia (B1221849) as the amine source, offering another route to chiral amine synthesis. nih.gov Dual-enzyme cascades have been developed to synthesize bichiral amino alcohols from diketones with high chemo- and stereoselectivity. nih.gov

These biocatalytic methods can significantly simplify the synthesis of enantiomerically pure isomers, avoiding the need for chiral auxiliaries or complex resolution procedures. rsc.org

Biocatalytic MethodEnzyme ClassTransformationAdvantages
Dynamic Kinetic Resolution (DKR) Lipase / RacemaseConverts a racemic alcohol or amine to a single enantiomer of an acylated product.Can theoretically achieve 100% yield of a single enantiomer. rsc.org
Asymmetric Reductive Amination Transaminase (ATA) / Amine Dehydrogenase (AmDH)Converts a prochiral ketone to a chiral amine.High enantioselectivity, mild reaction conditions. oup.comnih.gov
Enantioselective Oxidation Amine Oxidase (MAO)Selectively oxidizes one enantiomer of a racemic amine, allowing for deracemization when coupled with a non-selective reducing agent. nih.govCan be used to invert the stereochemistry of an amine center.

Computational Design and Prediction of Synthetic Accessibility and Reaction Energetics

Computational chemistry and computer-assisted organic synthesis (CAOS) are increasingly valuable tools for planning and optimizing synthetic routes. criver.com These tools can analyze a target molecule and propose multiple viable synthetic pathways based on vast reaction databases. chimia.chfrontiersin.org

For this compound, computational approaches can be applied to:

Retrosynthesis Planning: Software like ICSYNTH, Synthia™, and ChemPlanner can generate novel retrosynthetic disconnections that may not be immediately obvious to a human chemist, thus expanding the range of potential synthetic strategies. criver.comacs.org

Reaction Prediction: Machine learning models can predict the likely outcome of a chemical reaction, including major products, yields, and potential side products. This helps in selecting the most promising synthetic steps.

Thermodynamic and Kinetic Analysis: Quantum mechanical calculations can be used to model the reaction energetics of proposed synthetic steps. This allows for the prediction of reaction feasibility and can help in understanding the reaction mechanism, guiding the optimization of reaction conditions.

Biocatalyst Design: Computational tools can be used to model enzyme-substrate interactions, aiding in the selection or engineering of enzymes with desired activity and selectivity for specific steps in the synthesis. nih.gov

By integrating these computational tools, chemists can design more efficient, robust, and sustainable synthetic routes, reducing the amount of empirical experimentation required. frontiersin.org

Advanced Structural Characterization and Spectroscopic Probing of 1 2 Aminopropyl Benzyl Amino Propan 2 Ol

High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture and Conformation

The primary structure and conformational dynamics of 1-[2-Aminopropyl(benzyl)amino]propan-2-ol can be thoroughly investigated using a suite of high-resolution spectroscopic methods. These techniques provide complementary information, which, when combined, offers a detailed molecular portrait.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Advanced NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. Beyond simple one-dimensional proton (¹H) and carbon-13 (¹³C) spectra, a variety of two-dimensional (2D) and specialized NMR experiments are required to unambiguously assign all signals and probe through-bond and through-space connectivities.

2D NMR Spectroscopy: Correlation Spectroscopy (COSY) would be used to establish ¹H-¹H coupling networks within the propyl and benzyl (B1604629) fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom. Long-range correlations are elucidated using Heteronuclear Multiple Bond Correlation (HMBC), which is crucial for connecting the benzyl group to the propanol (B110389) backbone via the nitrogen atom. For instance, a cross-peak between the benzylic protons and the carbons of the aminopropyl chain would confirm the N-benzyl linkage.

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in a dynamic state, ssNMR can offer insights into the molecular structure in the solid phase. ox.ac.ukherts.ac.uk This can reveal the presence of different polymorphs or conformations that are fixed in the crystal lattice. For a flexible molecule like this compound, ssNMR could provide valuable information about the preferred solid-state conformation.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. rsc.org In a pure sample, DOSY can confirm that all observed signals belong to a single molecular entity. It can also be used to study intermolecular interactions and self-association.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical values for similar structural motifs. ugm.ac.idacs.org

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (CH3)~ 1.1~ 20
2 (CH)~ 2.8~ 55
3 (CH2)~ 2.5 - 2.7~ 50
4 (CH2)~ 3.7~ 54
5 (C, quat.)-~ 139
6, 10 (CH)~ 7.2 - 7.4~ 129
7, 9 (CH)~ 7.2 - 7.4~ 128
8 (CH)~ 7.2 - 7.4~ 127
1' (CH)~ 3.8~ 68
2' (CH3)~ 1.0~ 18
OHVariable-
NHVariable-

Vibrational Spectroscopy (Infrared and Raman) Applications for Conformational Insight and Functional Group Identification

Functional Group Identification: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (broad, ~3300-3400 cm⁻¹), the N-H stretch of the secondary amine (weaker, ~3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). nist.gov

Conformational Insight: The exact frequencies of vibrational modes, particularly in the fingerprint region, can be sensitive to the molecular conformation. nih.gov By comparing experimental spectra with those predicted from computational models of different stable conformers, it is possible to infer the dominant conformation in the sample.

A representative table of key vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
O-HStretching3300 - 3400 (broad)
N-HStretching3300 - 3500 (sharp)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1020 - 1250
C-OStretching1000 - 1260

X-ray Crystallography and Single-Crystal Diffraction Studies for Absolute Structure Determination

The most unambiguous method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. nih.govrsc.orgru.nl This technique maps the electron density of a crystalline solid, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. For a chiral molecule like this compound, crystallographic analysis of a single enantiomer can determine its absolute configuration, provided a heavy atom is present or through anomalous dispersion effects. The resulting crystal structure would provide definitive proof of the molecular connectivity and the preferred conformation in the solid state.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses at least two chiral centers, its stereochemical properties are of great importance. Chiroptical spectroscopy techniques are specifically designed to probe molecular chirality. nih.govnsf.govnih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The aromatic benzyl group in the molecule acts as a chromophore. The ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore. By comparing the experimental ECD spectrum with quantum chemical predictions for the different possible stereoisomers (e.g., (R,R), (S,S), (R,S), and (S,R)), the absolute configuration of the molecule can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as a Cotton effect, is characteristic of the chiral molecule and can also be used to assign the absolute configuration by comparison with known compounds or theoretical calculations. acs.org

Theoretical and Computational Approaches to Conformational Analysis, Tautomerism, and Electronic Structure

Computational chemistry provides a powerful tool for complementing experimental data and for exploring aspects of molecular structure that are difficult to probe experimentally. rti.orgmdpi.comresearchgate.net

Conformational Analysis: The flexibility of the aminopropyl chain allows for multiple low-energy conformations (rotamers). Using methods like Density Functional Theory (DFT), the potential energy surface of the molecule can be scanned to identify the most stable conformers. montclair.edumdpi.com The calculated energies of these conformers can be used to predict their relative populations at a given temperature, which can then be correlated with experimental NMR data. copernicus.org

Tautomerism: While less likely for this specific structure, computational methods can be used to evaluate the relative energies of any potential tautomers, ensuring that the observed spectroscopic data corresponds to the most stable form.

Electronic Structure: DFT calculations can provide detailed information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. acs.orgnih.gov These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions.

By integrating these advanced analytical and computational methods, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical or biological properties.

Mechanistic Investigations of Molecular Interactions of 1 2 Aminopropyl Benzyl Amino Propan 2 Ol

Ligand-Target Binding Kinetics and Thermodynamics in Model Systems (In Vitro/Biophysical Studies)

Receptor Binding Studies in Recombinant Protein Systems and Cell-Free Assays

No data available.

Enzyme Inhibition Kinetics and Mechanism Elucidation in Isolated Enzyme Systems

No data available.

Molecular Docking and Dynamics Simulations for Interaction Prediction and Binding Mode Analysis

No data available.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation (In Vitro Methodologies)

No data available.

Elucidation of Intracellular Signaling Pathway Modulation through Direct Molecular Interactions (In Vitro Studies)

No data available.

The Landscape of 1-[2-Aminopropyl(benzyl)amino]propan-2-ol Derivatives: An Uncharted Territory in Chemical and Pharmaceutical Sciences

Despite extensive investigation into the vast field of chemical compounds, it appears that "this compound" and its derivatives remain a largely unexplored area of scientific research. A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding the design, synthesis, characterization, and in vitro evaluation of analogues and structural modifications of this particular compound.

The exploration of chemical derivatives is a cornerstone of medicinal chemistry and materials science. By systematically modifying a core chemical structure, researchers can fine-tune a molecule's properties to enhance its efficacy for a specific application, be it therapeutic intervention or novel material function. This process typically involves understanding the parent molecule's structure-activity relationship (SAR), which dictates how its shape and chemical features influence its interactions with biological targets or other molecules.

For a compound like this compound, a systematic derivatization strategy would theoretically involve several key areas of modification. These would include alterations to the aminopropyl and propan-2-ol moieties, as well as substitutions on the benzyl (B1604629) group's aromatic ring. The stereochemistry of the chiral centers within the molecule would also be a critical aspect to investigate, as different stereoisomers can exhibit vastly different biological activities.

However, at present, there is no readily accessible body of research that details such explorations for this compound. Consequently, information regarding the following key areas, as outlined for a comprehensive scientific article, is not available:

Derivatives, Analogues, and Structural Modifications of 1 2 Aminopropyl Benzyl Amino Propan 2 Ol

Application of 1 2 Aminopropyl Benzyl Amino Propan 2 Ol in Chemical Research

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The core value of 1-[2-aminopropyl(benzyl)amino]propan-2-ol in asymmetric synthesis lies in its inherent chirality. Chiral ligands are fundamental to modern catalysis, where they coordinate to a metal center to create a three-dimensional environment that favors the formation of one enantiomer of a product over the other.

Based on its structure, this compound could serve as a multidentate chiral ligand for various transition metals, such as ruthenium, rhodium, iridium, or copper. The nitrogen and oxygen atoms can act as donor sites, chelating to a metal ion. This coordination would position the chiral backbone and the bulky benzyl (B1604629) group in a fixed orientation, thereby influencing the stereochemical outcome of a catalyzed reaction.

This functionality is particularly relevant in reactions like asymmetric transfer hydrogenation (ATH) of ketones. In this process, a chiral ligand-metal complex facilitates the transfer of hydrogen from a source (like 2-propanol) to a prochiral ketone, producing a chiral secondary alcohol. Amino alcohol ligands are well-established in this field. researchgate.netnih.gov The performance of such a catalyst system is typically evaluated by the conversion rate of the starting material and the enantiomeric excess (ee) of the product.

Illustrative Data for Asymmetric Transfer Hydrogenation

The following table demonstrates typical results for the asymmetric transfer hydrogenation of acetophenone (B1666503) using a Ruthenium catalyst with various types of chiral amino alcohol ligands, illustrating the data that would be sought in evaluating this compound for this purpose.

Ligand TypeMetal PrecursorConversion (%)Enantiomeric Excess (% ee)Product Configuration
(1S,2S)-N-Methylamino-1,2-diphenylethanol[{RuCl₂(η⁶-C₆Me₆)}₂]>9092S
(S)-1-Phenylethylamine derived amino alcohol[{RuCl₂(p-cymene)}₂]9895R
Proline-derived amino alcohol[{RuCl₂(p-cymene)}₂]>9997S

Note: This table is for illustrative purposes and shows data for structurally related amino alcohol ligands, not this compound itself.

Utilization as Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The donor atoms (two nitrogens and one oxygen) in this compound make it a versatile scaffold for coordination chemistry. It can potentially act as a tridentate N,N,O-ligand, forming stable complexes with a wide range of first-row and second-row transition metals. alfa-chemistry.com The synthesis of such complexes would involve reacting the ligand with a suitable metal salt, such as copper(II) acetate (B1210297) or zinc(II) chloride, often in a solvent like ethanol (B145695) or methanol. alfa-chemistry.com

These metal complexes are of significant interest for their catalytic properties. For instance, chiral copper-diamine or copper-amino alcohol complexes are effective catalysts for carbon-carbon bond-forming reactions, such as the asymmetric Henry (nitroaldol) reaction. globethesis.com A complex formed from this compound and a copper salt could catalyze the reaction between an aldehyde and a nitroalkane, with the ligand's chiral environment directing the stereoselectivity to yield an enantioenriched nitroalcohol.

Furthermore, these complexes can be used in both homogeneous and heterogeneous catalysis. In homogeneous systems, the catalyst is dissolved in the reaction medium. For heterogeneous applications, the ligand or its pre-formed metal complex could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach simplifies catalyst recovery and recycling, which is a key advantage for industrial processes. nih.gov

Development as Molecular Probes for Biochemical Pathways and Cellular Processes (Excluding Live Animal/Human Studies)

Molecular probes are essential tools for visualizing and quantifying specific analytes or tracking processes within biological systems. Fluorescent probes, in particular, offer high sensitivity. The scaffold of this compound is suitable for the development of such probes.

By chemically attaching a fluorophore (a fluorescent molecule) to one of the amino groups, a new sensor molecule could be created. The coordination sites (N,N,O) of the original molecule could then serve as a recognition site for a specific analyte, such as a metal ion (e.g., Zn²⁺, Cu²⁺) or a small biological molecule. The binding of the analyte to the recognition site would likely alter the electronic environment of the fluorophore, causing a detectable change in its fluorescence intensity or emission wavelength. researchgate.net This "turn-on" or "turn-off" response allows for the quantification of the analyte.

Chiral probes based on amino acids and amino alcohols have been developed for chirality sensing—determining the enantiomeric excess of other chiral molecules like amino acids or amines. acs.orgnih.gov A probe derived from this compound could exhibit different fluorescent responses when interacting with the R or S enantiomer of a target molecule, enabling chiroptical sensing. acs.orgnih.gov Such probes could be used in cell-free biochemical assays or for imaging subcellular components and processes in cell cultures, for example, to monitor changes in pH or ion concentration within organelles. nih.gov

Integration into Supramolecular Assemblies and Material Science Research (e.g., Polymeric Scaffolds, Nanomaterials)

The functional groups on this compound make it an excellent building block for incorporation into larger, functional materials.

Polymeric Scaffolds: The primary amine and hydroxyl groups can be used as reactive sites to graft the molecule onto a polymer backbone. For example, it could be reacted with polymers containing aldehyde or activated ester groups. scribd.comresearchgate.net This would create a chiral functional polymer with potential applications in:

Chiral Chromatography: The polymer could be used as a chiral stationary phase for the separation of racemic mixtures.

Biocompatible Materials: Polymers functionalized with amino acid-like structures can exhibit enhanced biocompatibility and stimuli-responsiveness (e.g., to pH changes). researchgate.net

Nanomaterials: The ligand can be anchored to the surface of nanomaterials, such as silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) or gold nanoparticles. mdpi.comacs.org This functionalization is typically achieved by first treating the nanoparticle surface with a silane (B1218182) coupling agent to introduce reactive groups, which can then form covalent bonds with the amine or hydroxyl functions of the ligand. acs.org The resulting functionalized nanomaterials could serve as:

Recyclable Catalysts: A metal complex of the ligand can be attached to magnetic nanoparticles. After the reaction, the catalyst can be easily recovered using an external magnet, washed, and reused for multiple cycles without significant loss of activity. nih.gov

Chiral Sensors: Nanoparticles functionalized with chiral molecules can exhibit unique chiroptical properties and have been used for enantioselective recognition. mdpi.com

Examples of Nanomaterial Functionalization for Ligand Attachment

Nanomaterial CoreSurface ChemistryFunctional Group for AttachmentPotential Application
Iron Oxide (Fe₃O₄)Silica Coating (SiO₂)Aminopropyl or Chloropropyl SilaneRecyclable Heterogeneous Catalyst
Gold (Au)Thiol ChemistryThiol-terminated LinkerBiosensing, Chiral Plasmonics
PolystyreneMiniemulsion PolymerizationAcrylate or Styrene Co-monomerChiral Nanoparticle Organocatalyst
Silica Gel (SiO₂)SilanizationEpoxy or Isocyanate SilaneChiral Stationary Phase (HPLC)

Advanced Theoretical and Computational Studies of 1 2 Aminopropyl Benzyl Amino Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds from first principles. nih.gov For 1-[2-Aminopropyl(benzyl)amino]propan-2-ol, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be used to perform geometry optimization, yielding the most stable three-dimensional structure. researchgate.net

Electronic Structure and Reactivity: From the optimized geometry, a wealth of electronic data can be derived. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. globalresearchonline.net

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, global reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. nih.gov Local reactivity can be assessed using Fukui functions, which identify the most reactive atomic sites within the molecule. researchgate.net

Spectroscopic Property Prediction: Quantum chemical calculations are instrumental in predicting spectroscopic signatures, which aids in the structural characterization of the compound. researchgate.net

Vibrational Spectra: Frequency calculations can predict the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the functional groups within this compound, such as O-H, N-H, C-N stretches, and aromatic C-H bends. dntb.gov.ua

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data for structural verification.

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can simulate the UV-Visible absorption spectrum by predicting electronic transition energies and oscillator strengths. nih.gov

PropertyPredicted Value (Illustrative)Significance
Electronic Properties
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-0.5 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVChemical stability, Reactivity
Dipole Moment2.5 DPolarity, Intermolecular interactions
Global Reactivity Descriptors
Chemical Hardness (η)2.85 eVResistance to charge transfer
Electrophilicity Index (ω)2.3 eVElectrophilic nature
Spectroscopic Properties
Calculated ν(O-H) IR Frequency3450 cm⁻¹Identification of hydroxyl group
Calculated δ(¹³C) for CH-OH68 ppmNMR chemical shift for carbinol carbon
Calculated λ_max (UV-Vis)260 nmElectronic transition of the benzyl (B1604629) group

Table 7.1: Illustrative data table of predicted electronic and spectroscopic properties for this compound derived from typical DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Molecular Interaction Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into dynamic processes that are inaccessible to static quantum calculations. nih.gov

Conformational Sampling: Due to its multiple rotatable single bonds, this compound is a flexible molecule that can adopt numerous conformations. MD simulations are ideal for exploring the conformational landscape to identify low-energy, stable structures and the pathways for transitioning between them. nih.gov By simulating the molecule for nanoseconds to microseconds, a representative ensemble of conformations can be generated, allowing for the calculation of properties averaged over the dynamic states of the molecule.

Solvent Effects: The behavior and conformation of the molecule can change dramatically in different environments. rsc.org MD simulations explicitly model these effects by placing the solute molecule in a box of solvent molecules (e.g., water, methanol, DMSO). By analyzing the simulation trajectories, one can study:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how solvent molecules arrange around specific functional groups, such as the hydroxyl and amino groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the solute and solvent can be monitored, which is crucial for understanding solubility and interaction patterns. nih.gov

Free Energy of Solvation: Advanced techniques like thermodynamic integration can be used to calculate the free energy of transferring the molecule from the gas phase to a solvent, providing a theoretical measure of its solubility.

Molecular Interaction Dynamics: MD simulations are widely used to study how a ligand interacts with a biological target, such as a protein receptor or enzyme. acs.org A simulation of the this compound-protein complex can reveal the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and quantify the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

Simulation ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system
Solvent ModelTIP3P (Explicit Water)Simulates aqueous environment
System Size~10,000 atoms (solute in solvent box)Ensures no self-interaction across periodic boundaries
Simulation Time100 ns - 1 µsAllows for adequate sampling of conformational space
EnsembleNPT (Isothermal-isobaric)Simulates constant temperature and pressure
Temperature300 KApproximates physiological conditions
Analysis PerformedRMSD, RMSF, Hydrogen Bonds, RDFTo quantify stability, flexibility, and interactions

Table 7.2: A summary of typical parameters for a hypothetical Molecular Dynamics simulation of this compound in an aqueous solution.

Predictive Modeling of Synthetic Pathways, Reaction Outcomes, and Selectivity

Computational chemistry is increasingly used to predict and optimize chemical syntheses. nih.gov For a novel or sparsely studied molecule like this compound, these tools can guide experimental efforts.

A plausible synthetic route involves the reductive amination of a benzylamine (B48309) derivative with an aminopropanol (B1366323) precursor or a related ketone. Computational tools can assist at several stages:

Retrosynthesis Prediction: Software tools based on reaction rules and machine learning can propose several possible retrosynthetic disconnections, suggesting potential starting materials. tandfonline.comresearchgate.net

Selectivity Prediction: The compound has stereocenters, making stereoselectivity a critical aspect of its synthesis. Computational modeling can predict the energy difference between transition states leading to different stereoisomers, thereby predicting the diastereomeric or enantiomeric excess. This is particularly valuable for designing or selecting appropriate chiral catalysts or auxiliaries.

In Silico Screening and Virtual High-Throughput Screening for Potential Target Interactions

In silico screening methods are computational techniques used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. meilerlab.orgnih.gov

Molecular Docking: The primary tool for virtual screening is molecular docking. researchgate.net In this process, the 3D structure of this compound would be computationally placed into the binding site of a known protein target. A scoring function then estimates the binding affinity, typically reported as a docking score in kcal/mol, which correlates with the free energy of binding. dovepress.comnih.gov This process can be repeated for thousands of potential protein targets to generate a profile of putative biological interactions.

Virtual High-Throughput Screening (VHTS): In a VHTS campaign, this compound could be included in a large virtual library of compounds to be screened against a specific biological target of interest. nih.gov The goal is to rank all compounds based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of molecules for experimental testing. The flexibility of the ligand is a crucial parameter in these simulations to ensure a comprehensive search of possible binding poses. benthamdirect.com

Protein Target (PDB ID)Target ClassIllustrative Docking Score (kcal/mol)Potential Implication
Monoamine Oxidase B (2V5Z)Enzyme (Oxidoreductase)-8.5Neurological activity
Beta-2 Adrenergic Receptor (2RH1)GPCR-7.9Cardiovascular/respiratory effects
HIV Protease (3NUO)Enzyme (Protease)-7.2Antiviral activity
Cyclooxygenase-2 (5IKR)Enzyme (Oxidoreductase)-6.8Anti-inflammatory activity

Table 7.4: Illustrative molecular docking results for this compound against a selection of diverse protein targets. Scores are hypothetical and intended to demonstrate the output of a virtual screening study.

Future Directions and Emerging Research Avenues for 1 2 Aminopropyl Benzyl Amino Propan 2 Ol

Integration with Advanced High-Throughput Screening Methodologies and Automation in Synthesis and Characterization

The integration of high-throughput screening (HTS) and automation represents a pivotal future direction for the study of 1-[2-Aminopropyl(benzyl)amino]propan-2-ol. HTS allows for the rapid testing of vast libraries of chemical compounds to identify molecules with desired biological activities. opentrons.comnih.gov In the context of this compound, HTS can be employed to screen derivatives for potential therapeutic applications by evaluating their interactions with specific biological targets like enzymes or receptors. ufl.eduenamine.net This process, which once required significant time and resources, can now be accomplished in a matter of days using robotic systems that handle microtiter plates in 384-well or 1536-well formats. ufl.edu

Automation is also revolutionizing chemical synthesis and characterization. Automated synthesis platforms can perform entire synthetic processes, from reagent addition to purification, with minimal human intervention, thereby increasing speed, efficiency, and reproducibility while reducing the risk of error. Such systems can operate 24 hours a day, enabling the rapid production of a library of derivatives of this compound for screening purposes. nih.gov Furthermore, automation extends to the analytical characterization phase, with automated sample preparation protocols for techniques like liquid chromatography, which is essential for analyzing amino compounds. researchgate.netyoutube.com

Table 1: Impact of Automation and HTS on the Research of this compound

Area of ImpactTraditional ApproachAutomated/HTS ApproachPotential Advancement for this compound
Derivative Synthesis Manual, one-at-a-time synthesis.Parallel or automated synthesis of many compounds simultaneously. Rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Biological Screening Slow, low-throughput biological assays.Robotic screening of thousands to millions of compounds per day. ufl.eduEfficient discovery of new biological functions or therapeutic leads.
Reaction Optimization Manual, iterative optimization of reaction conditions.Automated systems for reaction discovery and optimization. researchgate.netFaster identification of optimal synthesis conditions for yield and purity.
Data Analysis Manual data processing and analysis.Advanced computational data analysis integrated with high-throughput experimentation. researchgate.netAccelerated discovery cycles through rapid data interpretation and model building.

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis, Mechanochemistry) for Compound Production

Future research will undoubtedly focus on greener and more efficient methods for synthesizing this compound. The exploration of novel synthetic methodologies is key to improving yield, reducing waste, and accessing new chemical space.

Flow Chemistry : This technique involves performing chemical reactions in a continuous stream within a network of tubes or microreactors, rather than in a traditional batch process. acs.org For the synthesis of amino alcohols, flow chemistry offers significant advantages, including drastically shorter reaction times, increased efficiency, and enhanced safety due to the small reaction volumes. mit.edu Modular flow systems can be designed to perform multi-step syntheses, including oxidations, epoxidations, and aminolysis, without the need for intermediate purification steps, streamlining the production of vicinyl amino alcohols. rsc.org

Photoredox Catalysis : As a branch of photochemistry, visible-light photoredox catalysis utilizes light as a sustainable energy source to drive chemical reactions under exceptionally mild conditions. beilstein-journals.org This methodology has proven effective for a variety of transformations, including the synthesis and modification of benzylamines. researchgate.netresearchgate.net By generating reactive radical intermediates, photoredox catalysis can enable unique bond formations that are difficult to achieve with traditional thermal methods, opening new synthetic routes to this compound and its analogs. nih.gov

Mechanochemistry : This solvent-free or low-solvent approach uses mechanical force, such as grinding or milling, to induce chemical transformations. nih.gov It is recognized as a green chemistry technique because it significantly reduces or eliminates the need for bulk solvents. nih.gov Mechanochemistry has been successfully applied to a wide range of organic syntheses and could offer an eco-friendly alternative for the solid-state production of this compound.

Development of Advanced Analytical Techniques for Trace Detection and Isomeric Purity Assessment

The precise analysis of this compound is critical, particularly for assessing its isomeric purity and detecting trace-level impurities. As this compound contains at least one chiral center, the separation and quantification of its enantiomers are paramount, especially in pharmaceutical contexts where different stereoisomers can have vastly different biological activities.

Advanced High-Performance Liquid Chromatography (HPLC) methods are central to this effort. The development of novel chiral stationary phases (CSPs) and chiral derivatizing agents (CDAs) continues to improve the enantioseparation of β-amino alcohols. oup.com Indirect methods, where enantiomers are reacted with a CDA to form diastereomers that can be separated on a standard achiral column, are often simpler and can provide excellent resolution and high detection sensitivity. oup.com For compounds lacking a strong chromophore, derivatization is essential for UV detection. oup.com

Beyond chromatography, other techniques are emerging for rapid chirality analysis. Optical methods, including circular dichroism (CD) spectroscopy, offer a cost-effective alternative for the accelerated determination of enantiomeric ratios without the need for cumbersome work-up procedures. nih.gov For trace detection, highly sensitive methods are required. Methodologies developed for similar compounds, such as 1-amino-2-propanol, often involve derivatization followed by HPLC with fluorescence detection (HPLC/FLD) or analysis by gas chromatography, achieving quantification limits in the microgram range. osha.govanalytice.com

Table 2: Comparison of Analytical Techniques for Chiral Analysis

TechniquePrincipleAdvantages for this compoundDisadvantages
Direct Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP).Direct analysis without derivatization.CSP columns can be expensive and less stable. oup.com
Indirect Chiral HPLC Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column.Simpler, better resolution, highly sensitive detector response possible. oup.comRequires an additional reaction step; derivatizing agent must be enantiomerically pure. nih.gov
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Rapid, avoids cumbersome work-up. nih.govPrimarily for determining enantiomeric ratio, not for separation or trace impurity detection.

Theoretical Frameworks for Understanding Structure-Function Relationships and De Novo Design Principles

Computational and theoretical chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. For this compound, these approaches can offer deep insights into its structure-function relationships and guide the de novo design of novel derivatives with enhanced properties.

De novo design involves creating new molecular structures from scratch based on computational models. This has been successfully applied to identify new structural classes of chiral amino alcohol catalysts by combining novel molecular architectures with quantum mechanical predictions of their interaction fields. nih.govacs.org Similarly, in silico screening of virtual libraries has been used to identify β-amino alcohol derivatives as potential inhibitors of specific protein-protein interactions, such as the TLR4/MD-2 complex involved in inflammatory responses. nih.gov

These theoretical frameworks can be applied to this compound to:

Predict Biological Activity : By modeling the interaction of the compound and its virtual derivatives with biological targets, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity.

Understand Structure-Activity Relationships (SAR) : Computational analysis can elucidate how specific structural modifications (e.g., changes to the benzyl (B1604629) group or the propanol (B110389) backbone) affect the compound's function.

Optimize Synthetic Pathways : Theoretical models are also being developed to understand and optimize enzymatic cascade reactions for the synthesis of chiral amino alcohols, providing a blueprint for more efficient biocatalytic production routes. ucl.ac.uk

By integrating these advanced computational tools with experimental validation, future research can move beyond trial-and-error approaches toward a more rational, design-driven exploration of the chemical and biological potential of this compound.

Q & A

Q. What are the recommended strategies for synthesizing 1-[2-Aminopropyl(benzyl)amino]propan-2-ol, and how do reaction conditions influence product purity?

Answer: Synthesis typically involves multi-step protocols, such as nucleophilic substitution or reductive amination, to introduce the benzyl and aminopropyl groups. For example:

  • Step 1: React propan-2-ol derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates.
  • Step 2: Introduce the aminopropyl group via reductive amination using NaBH₃CN or LiAlH₄.
  • Critical factors: Temperature control (avoiding >60°C to prevent side reactions) and solvent polarity (e.g., THF vs. DCM) significantly impact yield and purity. Monitor intermediates via TLC or HPLC .

Q. How can researchers characterize the stereochemistry of this compound?

Answer: Use chiral chromatography (e.g., Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers. X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals. Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° to +25° for (R)-isomers) .

Q. What analytical techniques are essential for confirming molecular identity and purity?

Answer:

  • Mass spectrometry (MS): Confirm molecular weight (e.g., 222.29 g/mol) and fragmentation patterns.
  • ¹H/¹³C NMR: Identify characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, hydroxyl at δ 1.5–2.0 ppm).
  • FT-IR: Detect functional groups (N-H stretch ~3300 cm⁻¹, O-H ~3450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from:

  • Impurity profiles: Use HPLC-MS to identify trace byproducts (e.g., oxidation products like ketones).
  • Structural analogs: Compare activity of this compound with derivatives lacking the benzyl group (e.g., 2-amino-2-methylpropan-1-ol) to isolate functional group contributions .
  • Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .

Q. What methodologies optimize the compound’s stability in biological assays?

Answer:

  • pH buffering: Maintain pH 7.4 (PBS) to prevent hydrolysis of the amine or alcohol groups.
  • Light-sensitive storage: Protect from UV degradation using amber vials.
  • Cryopreservation: Store at -80°C in anhydrous DMSO to avoid water-mediated decomposition .

Q. How does stereochemistry affect the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Docking studies: Use software like AutoDock Vina to model enantiomer binding to targets (e.g., serotonin receptors). (R)-isomers may show higher affinity due to spatial alignment with hydrophobic pockets.
  • Pharmacological assays: Compare IC₅₀ values of enantiomers in vitro. For example, (S)-isomers might exhibit 10-fold lower activity due to mismatched hydrogen bonding .

Q. What strategies mitigate challenges in scaling up synthesis without compromising enantiomeric excess?

Answer:

  • Catalytic asymmetric synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective amination.
  • Process analytical technology (PAT): Implement inline FTIR to monitor reaction progress and adjust parameters in real time.
  • Crystallization-induced diastereomer resolution: Separate enantiomers via diastereomeric salt formation .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight222.29 g/mol
logP (Octanol-Water)1.8 ± 0.2 (predictive)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.